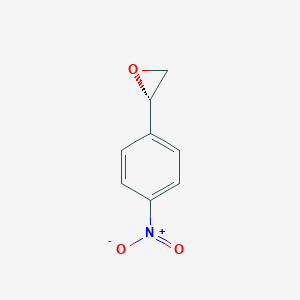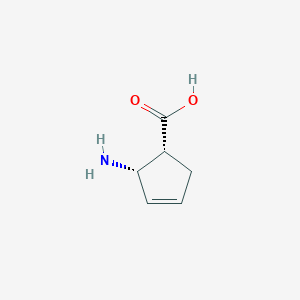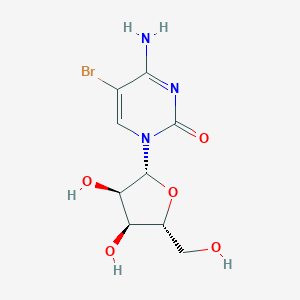
5-Bromocytidine
Übersicht
Beschreibung
5-Bromocytidine is a brominated derivative of the nucleoside cytidine, which is a component of RNA. It is known for its ability to incorporate into DNA and RNA, thereby affecting various biological processes such as DNA replication and the differentiation of cells. The presence of the bromine atom at the 5' position of the cytosine base is responsible for its unique properties and reactivity .
Synthesis Analysis
The synthesis of 5-bromocytidine and its analogues has been explored in several studies. For instance, the synthesis of E-5(2-bromovinyl)-2'-deoxyuridine from deoxyuridine via an intermediate organopalladium derivative has been described, which is related to the synthesis of brominated nucleosides . Additionally, the synthesis of 1-deazacytidine, a C-nucleoside analogue of cytidine, has been achieved, which completes the family of C-nucleosidic analogues of natural nucleosides . These synthetic approaches are crucial for producing 5-bromocytidine and its derivatives for biological and medicinal applications.
Molecular Structure Analysis
The molecular structure of 5-bromocytidine has been determined through crystallographic studies. The crystal structure of 5-bromocytosine, a component of 5-bromocytidine, shows significant deviations in bond lengths and angles compared to cytosine, which are attributed to the steric and electronic effects of bromination . These structural changes can influence the molecule's interaction with other biological molecules and its overall stability.
Chemical Reactions Analysis
5-Bromocytidine participates in various chemical reactions, particularly those involving its incorporation into nucleic acids. It has been shown to form a 1:1 complex with polyinosinic acid, and its interaction with amino acids has been characterized through crystallography . The phosphorylation of 5-bromodeoxycytidine to its monophosphate form in cells infected with herpes simplex virus indicates a difference in substrate specificity between virus-induced and host-cell enzymes, which may have implications for antiviral therapy .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromocytidine are influenced by the presence of the bromine atom. Studies have investigated the stability of helix structures formed by 5-bromocytidine and its effects on the melting temperature (Tm) of nucleic acid complexes . The bromine atom's high polarizability is suggested to contribute to the stabilizing effect on the nucleic acid helix, which is not due to solvent effects or in-plane interactions within the helix .
Wissenschaftliche Forschungsanwendungen
Neural Stem Cell Research
5-Bromodeoxyuridine (BrdU), a related compound to 5-Bromocytidine, has significant implications in neural stem cell (NSC) research. It is commonly used to monitor DNA replication and detect NSCs in the mammalian brain. However, NSCs exposed to BrdU undergo changes in global DNA methylation and differentiate into astrocytes, highlighting a need for caution in its use in stem cell research (Schneider & d’Adda di Fagagna, 2012).
Viral Infection Research
Research shows that 5-Bromodeoxycytidine is phosphorylated in cells infected with herpes simplex virus, but not in uninfected cells. This suggests a potential difference in nucleoside kinases induced by the virus, which could lead to selective chemotherapy of herpes simplex infections (Cooper, 1973).
Biochemical Studies
The kinetics and mechanisms of reactions involving 5-Bromocytidine and its derivatives with aqueous alkalies have been studied, providing insight into the chemical behavior of these nucleosides (Käppi & Lönnberg, 1986).
Oligonucleotide Research
5-Bromocytidine, along with other 5-halopyrimidines, has been studied for its base-pairing properties in oligonucleotides, including triple helix formations. This has implications for understanding DNA and RNA structures and their synthetic analogs (Ferrer et al., 1997).
DNA Synthesis Studies
The impact of 5-Bromodeoxycytidine on DNA synthesis has been explored, particularly in relation to cytidine deaminase activity. This has implications for understanding DNA replication and modification processes in both normal and cancerous cells (Cooper & Greer, 1973).
Structural Analysis
Studies on the structure of compounds like sodium 5-bromocytidine 5'-phosphate hydrate contribute to our understanding of nucleic acid components and their interactions, which is crucial for the development of targeted therapies and diagnostic tools (Mande, Seshadri & Viswamitra, 1994).
Genetic and Cellular Research
5-Bromocytidine and its analogs are also studied for their effects on cellular differentiation and DNA replication, which are important for understanding genetic regulation and cellular development processes. This includes research on melanoma cells, erythroleukemia cells, and adenovirus transformation in hamster cells (Ashman & Davidson, 1980); (Casto, 1973).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-amino-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDXGYQCVPZEJE-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430887 | |
| Record name | 5-bromocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromocytidine | |
CAS RN |
3066-86-2 | |
| Record name | 5-Bromocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-bromocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



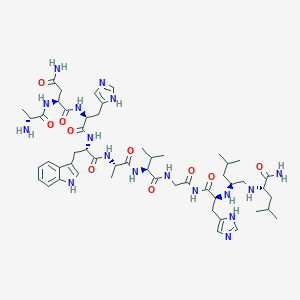
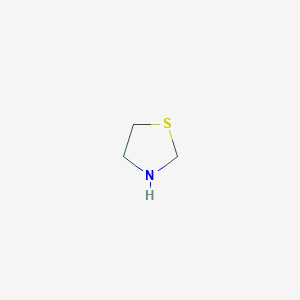
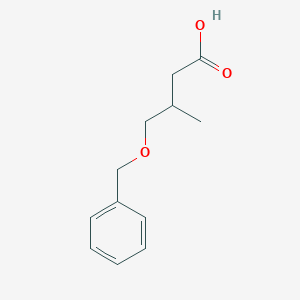
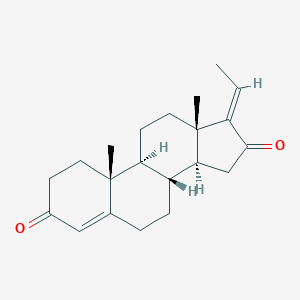

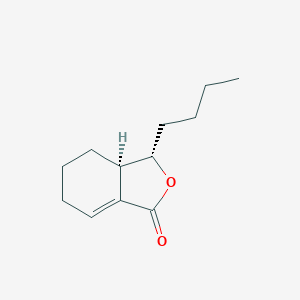
![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
